Product packaging for (1S)-1-(adamantan-1-yl)ethan-1-amine(Cat. No.:CAS No. 887336-06-3)

(1S)-1-(adamantan-1-yl)ethan-1-amine

Cat. No.: B3163949
CAS No.: 887336-06-3
M. Wt: 179.3 g/mol
InChI Key: UBCHPRBFMUDMNC-JKJWBTBISA-N
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Description

(1S)-1-(Adamantan-1-yl)ethan-1-amine is a high-value, enantiomerically pure chiral amine that serves as a key synthetic intermediate and scaffold in modern chemical and pharmaceutical research. This compound features the rigid, lipophilic adamantane cage system, which is known to enhance metabolic stability and influence the pharmacokinetic properties of bioactive molecules . Its primary research value lies in its role as a sophisticated building block for the development of novel therapeutic agents and advanced materials. Researchers utilize this chiral amine in the synthesis of complex molecules via reactions such as Chan-Lam N-arylation to create novel adamantane-containing derivatives for biological evaluation . The (1S)-enantiomer is of particular interest for probing structure-activity relationships (SAR), as the specific stereochemistry can be critical for binding affinity and interaction with biological targets like ion channels and sigma receptors . The adamantane moiety is a privileged structure in medicinal chemistry, famously found in antiviral drugs like rimantadine, which is the racemic version of this compound . While the racemic form (rimantadine) is a known influenza A M2 protein inhibitor, the isolated (S)-enantiomer allows for more precise investigations into mechanisms of action and for the development of new compounds with potential antiviral or neuroprotective activities . This makes it a critical reagent for academic research, drug discovery programs, and asymmetric synthesis. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N B3163949 (1S)-1-(adamantan-1-yl)ethan-1-amine CAS No. 887336-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3/t8-,9?,10?,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHPRBFMUDMNC-JKJWBTBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213748
Record name (αS)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887336-06-3
Record name (αS)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887336-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Spectroscopic Data

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex set of broad signals between approximately δ 1.5 and 2.1 ppm, characteristic of the 15 protons of the adamantyl cage chemicalbook.com. More distinct signals would correspond to the ethylamine (B1201723) moiety: a doublet for the three methyl (CH₃) protons and a quartet for the single methine (CH) proton. The two protons of the amine (NH₂) group would likely appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display distinct signals for the adamantane (B196018) cage carbons, typically found in the δ 28-45 ppm range. The two carbons of the ethylamine side chain would resonate further downfield, with the methyl carbon appearing around δ 15-25 ppm and the methine carbon, attached to the nitrogen, appearing in the δ 45-60 ppm range.

Mass Spectrometry : In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 179. A prominent peak in the spectrum would correspond to the loss of the methyl group, resulting in a fragment at m/z 164. The most stable and often base peak would be the adamantyl cation at m/z 135, resulting from the cleavage of the entire ethylamine group nist.govmzcloud.org.

TechniqueExpected Observations
¹H NMR- Broad multiplets (~1.5-2.1 ppm) for adamantyl C-H
  • Quartet for chiral C-H
  • Doublet for CH₃
  • Broad singlet for NH₂
  • ¹³C NMR- Signals at ~28, 36, 40 ppm for adamantyl carbons
  • Signal for chiral C-N
  • Signal for CH₃
  • Mass Spec (EI)- Molecular Ion (M⁺) at m/z 179
  • Base peak at m/z 135 ([M-C₂H₄N]⁺)
  • Fragment at m/z 164 ([M-CH₃]⁺)
  • Crystallographic Data

    As of this writing, no public crystallographic data for (1S)-1-(adamantan-1-yl)ethan-1-amine or its simple salts have been reported in major crystallographic databases. The determination of its solid-state structure would require single-crystal X-ray diffraction analysis.

    Synthesis

    The synthesis of enantiomerically pure (1S)-1-(adamantan-1-yl)ethan-1-amine is typically achieved through the resolution of its racemic mixture. The racemic amine, 1-(adamantan-1-yl)ethan-1-amine, serves as the key precursor and can be synthesized from commercially available 1-acetyladamantane.

    A common synthetic route involves the reductive amination of 1-acetyladamantane. However, a more direct approach is the synthesis of its isocyanide derivative from the racemic amine, which itself is a stable intermediate mdpi.com. The synthesis of the racemic amine is a prerequisite for optical resolution.

    The most prevalent method for separating the enantiomers of a racemic amine is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent wikipedia.orglibretexts.org. Chiral carboxylic acids, such as (+)-tartaric acid or its derivatives, are frequently used for this purpose rsc.orgnih.gov.

    The process involves:

    Dissolving the racemic amine and an equimolar amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent, such as ethanol (B145695) or methanol.

    This reaction forms a mixture of two diastereomeric salts: [(1S)-amine·(+)-tartrate] and [(1R)-amine·(+)-tartrate].

    Due to their different physical properties, one diastereomeric salt is typically less soluble than the other and will selectively crystallize out of the solution rsc.org.

    The crystallized salt is separated by filtration.

    The enantiomerically pure amine is then liberated from the salt by treatment with a base (e.g., sodium hydroxide), which deprotonates the amine and allows for its extraction into an organic solvent. The chiral resolving agent can often be recovered from the aqueous layer.

    This method has been successfully applied to resolve other chiral adamantane-based amines, such as 1,2-diaminoadamantane, using (+)-tartaric acid, demonstrating its feasibility for this class of compounds researchgate.net.

    Structural Characterization and Analysis

    Crystallographic Studies

    X-ray crystallography has been an indispensable tool for determining the precise solid-state structures of various adamantane-containing compounds. These studies reveal detailed information about conformation, bond lengths, bond angles, and the supramolecular architecture established through non-covalent interactions.

    Single-crystal X-ray diffraction has been successfully applied to a range of derivatives of the core adamantane (B196018) amine structure, providing unambiguous proof of their molecular constitution. While data for the parent (1S)-1-(adamantan-1-yl)ethan-1-amine is not extensively published, numerous derivatives have been characterized, revealing how modifications to the amine group influence the crystalline architecture.

    Table 1: Selected Crystallographic Data for Adamantane Amine Derivatives

    Compound NameMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
    1-(Adamantan-1-yl)-3-(4-chlorophenyl)thioureaC₁₇H₂₁ClN₂SOrthorhombicPbcaa = 17.2134(6) Å, b = 8.2251(2) Å, c = 22.5220(7) Å researchgate.net
    1-(Adamantan-1-yl)-3-(3-chlorophenyl)thioureaC₁₇H₂₁ClN₂SOrthorhombicPca2₁a = 25.4796(11) Å, b = 6.7503(3) Å, c = 18.9971(9) Å researchgate.net
    5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thioneC₂₅H₃₁F₃N₄OSMonoclinicP2₁/ca = 6.7323(1) Å, b = 15.4999(2) Å, c = 23.7905(4) Å, β = 93.037(2)° csic.es

    The bulky and lipophilic nature of the adamantane group plays a significant role in the molecular packing of its derivatives. The way these molecules arrange themselves in the crystal lattice is influenced by a combination of steric hindrance from the adamantane cage and the specific intermolecular interactions of the derivative groups.

    Hydrogen bonds are key directional forces that guide the assembly of molecules in the solid state. In derivatives of this compound, the amine or modified amine group provides hydrogen bond donors and/or acceptors, which are crucial for forming stable, ordered structures.

    In thiourea (B124793) derivatives, such as 1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea, intermolecular hydrogen bonds involving the urea (B33335) groups are consistently observed. researchgate.net The crystal structure of bis[(adamantan-1-yl)methanaminium chloride] demonstrates that included solvent molecules (water and dioxane) actively participate in the hydrogen-bonding network, interacting with both the cation and the chloride anion to stabilize the structure. nih.gov Conversely, in the crystal packing of an adamantane-oxadiazole hybrid molecule, analysis revealed no significant directional interactions, suggesting that van der Waals forces associated with the large adamantane and aromatic groups dominate the packing. csic.es

    The inclusion of solvent molecules into a crystal lattice is a common phenomenon, and adamantane derivatives are no exception. The formation of solvates can be driven by the stabilization of the crystal lattice through solvent participation in hydrogen bonding or by the filling of voids that would otherwise make the anhydrous structure unstable.

    A clear example is the hydrochloride salt of 1-adamantanemethylamine, a closely related compound. Repeated efforts to crystallize it as an anhydrate were unsuccessful; however, it readily formed a stable solvate, bis[(adamantan-1-yl)methanaminium chloride]·1,4-dioxane (B91453) hemisolvate monohydrate. nih.govnih.gov In this structure, water and 1,4-dioxane molecules are integral, playing a structural role. nih.gov Computational predictions rationalized this behavior by showing that the hypothetical anhydrous crystal lattice contains significant solvent-accessible voids. nih.govnih.gov Another study noted that an adamantane sulfonamide derivative crystallized as a dihydrate from 96% ethanol (B145695), but an anhydrous form could be obtained from methanol, demonstrating the influence of the crystallization solvent. rsc.org

    In a different context, certain adamantane derivatives themselves can act as hosts for other molecules. For instance, 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane has been used as a "crystallization chaperone" to co-crystallize with liquid small molecules, effectively including them within its own crystal structure to facilitate their analysis. nih.gov

    Spectroscopic Characterization Techniques

    Spectroscopic methods are vital for confirming the identity and elucidating the structure of molecules in various states. Nuclear Magnetic Resonance (NMR) is particularly powerful for providing detailed information about the chemical environment of individual atoms within a molecule.

    ¹H and ¹³C NMR spectroscopy are fundamental techniques for the characterization of this compound derivatives. The resulting spectra provide a map of the hydrogen and carbon atoms, respectively, confirming the integrity of the adamantane cage and the nature of the substituent groups.

    The adamantane moiety itself gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The protons of the adamantane cage typically appear as a set of broad signals in the upfield region of the ¹H NMR spectrum, generally between 1.5 and 2.2 ppm. researchgate.netcsic.esnih.gov In the ¹³C NMR spectrum, the carbons of the adamantane skeleton typically resonate at distinct chemical shifts, for example, around 28, 36, 42, and 50 ppm in a thiourea derivative. researchgate.net The chemical shifts of the protons and carbons on the ethanamine side chain and any further derivatized groups provide crucial structural information.

    Table 2: Selected ¹H and ¹³C NMR Data for Adamantane Amine Derivatives

    Compound NameNucleusSolventObserved Chemical Shifts (δ, ppm)Reference
    1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea¹HDMSO-d₆1.68–1.72 (m, 6H, Ad-H), 2.04 (s, 3H, Ad-H), 2.12–2.18 (m, 6H, Ad-H), 6.82 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 7.82 (s, 1H, NH), 9.36 (s, 1H, NH) researchgate.net
    ¹³CDMSO-d₆28.65, 35.90, 41.87, 50.25 (Ad-C), 127.23, 129.85, 131.30, 134.77 (Ar-C), 180.57 (C=S) researchgate.net
    N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine¹HDMSO-d₆1.68–1.70 (m, 3H, Ad-H), 1.72–1.74 (m, 3H, Ad-H), 1.80–1.81 (d, 6H, Ad-H), 2.14–2.16 (t, 3H, Ad-H), 7.84–7.85 (d, 1H, Ar-H), 8.27–8.29 (d, 1H, Ar-H), 8.62 (s, 1H, =CH), 8.67–8.68 (d, 1H, Ar-H) nih.gov
    ¹³CDMSO-d₆29.33 (3×CH-Ad), 36.33 (3×CH₂-Ad), 42.91 (3×CH₂-Ad), 59.05 (C-Ad), 122.51, 126.28, 132.03, 135.01, 140.73 (Ar-C), 147.15 (=CH), 150.19 (Ar-C) nih.gov
    (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol¹HCDCl₃1.52 (d, 6H), 1.79 (s, 6H), 2.08 (s, 6H), 2.16 (s, 3H), 4.71 (s, 2H), 4.86 (sept, 1H), 7.00 (s, 1H)

    Infrared (FTIR) Spectroscopy

    Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While FTIR is unable to distinguish between enantiomers such as this compound and its (1R) counterpart in a solution or gas phase due to their identical chemical structures, differences in crystal lattice symmetry between the racemic mixture and the enantiopure forms can result in observable variations in their solid-state IR spectra. specau.com.au

    The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the primary amine (-NH₂) and the adamantane cage.

    Key Infrared Absorption Bands:

    N-H Stretching: Primary amines typically exhibit two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are often broad due to hydrogen bonding.

    C-H Stretching: The adamantane cage and the ethyl group give rise to characteristic C-H stretching vibrations. The sp³ C-H stretches of the adamantane and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

    N-H Bending: The N-H bending (scissoring) vibration of a primary amine typically appears in the range of 1590-1650 cm⁻¹.

    C-N Stretching: The C-N stretching vibration for aliphatic amines is usually found in the 1020-1220 cm⁻¹ region.

    A representative table of expected FTIR absorption bands for this compound is provided below.

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    Primary Amine (R-NH₂)N-H Stretch (asymmetric)3400 - 3500
    Primary Amine (R-NH₂)N-H Stretch (symmetric)3300 - 3400
    Alkane (Adamantyl, Ethyl)C-H Stretch2850 - 3000
    Primary Amine (R-NH₂)N-H Bend (scissoring)1590 - 1650
    Aliphatic AmineC-N Stretch1020 - 1220

    Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, liquid) and the presence of any impurities.

    Mass Spectrometry (MS)

    Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis. The mass spectrum of the (1S)-enantiomer is expected to be identical to that of its (1R)-enantiomer and the racemic mixture, known as rimantadine (B1662185).

    The mass spectrum of rimantadine shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 179, corresponding to the molecular weight of the free base (C₁₂H₂₁N). nih.gov The fragmentation pattern is characteristic of adamantane derivatives.

    Major Fragmentation Pathways:

    A prominent fragmentation pathway involves the loss of the ethylamine (B1201723) side chain, leading to the formation of the highly stable adamantyl cation at m/z 135. This adamantyl cation is a common and abundant fragment in the mass spectra of many adamantane derivatives. Further fragmentation of the adamantane cage can lead to smaller hydrocarbon fragments.

    The table below summarizes the expected key ions in the mass spectrum of this compound.

    m/z Ion Structure Interpretation
    179[C₁₂H₂₁N]⁺Molecular Ion (M⁺)
    164[M - CH₃]⁺Loss of a methyl group
    135[C₁₀H₁₅]⁺Loss of the ethylamine side chain, forming the adamantyl cation
    107[C₈H₁₁]⁺Fragmentation of the adamantane cage
    93[C₇H₉]⁺Further fragmentation of the adamantane cage
    79[C₆H₇]⁺Further fragmentation of the adamantane cage

    Data derived from the mass spectrum of rimantadine. nih.gov

    Elemental Analysis

    Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, the analysis would focus on carbon (C), hydrogen (H), and nitrogen (N).

    The molecular formula of this compound is C₁₂H₂₁N. nih.govbldpharm.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The experimentally determined values are then compared to these theoretical percentages to confirm the purity and identity of the compound. Generally, a deviation of less than 0.4% between the calculated and found values is considered acceptable for a pure compound. researchgate.net A recent publication on the synthesis of a derivative of this compound confirmed the use of elemental analysis for the characterization of the starting material, 1-(1-adamantylethyl)amine. nih.gov

    The table below presents the calculated elemental composition for this compound.

    Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
    CarbonC12.0112144.1280.37
    HydrogenH1.0082121.16811.81
    NitrogenN14.01114.017.82
    Total 179.30 100.00

    Theoretical values are calculated based on the molecular formula C₁₂H₂₁N.

    Computational Chemistry and Theoretical Studies

    Quantum Chemical Calculations

    Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. These ab initio and density functional theory (DFT) methods allow for a detailed exploration of the molecule's conformational possibilities and electronic landscape.

    Conformational Analysis and Energy Landscapes

    Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For (1S)-1-(adamantan-1-yl)ethan-1-amine, the key rotatable bond is the one connecting the adamantyl cage to the ethylamine (B1201723) moiety. By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. researchgate.netnih.gov This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers to rotation (transition states).

    The bulky adamantane (B196018) group significantly influences the conformational preferences, sterically hindering certain arrangements. The most stable conformers are typically those where the amine group and methyl group of the ethylamine side chain are staggered relative to the adamantane cage, minimizing steric repulsion. Computational models can precisely quantify the energy differences between these conformers. khanacademy.org

    The table below illustrates a hypothetical energy profile for the rotation around the C(adamantane)-C(ethyl) bond, showing the relative stability of staggered versus eclipsed conformations.

    Interactive Data Table: Relative Conformational Energies

    Dihedral Angle (°) Conformation Relative Energy (kcal/mol) Note
    60 Staggered 0.00 Most stable conformer
    120 Eclipsed 3.5 Transition state, sterically hindered
    180 Staggered 0.1 Stable conformer, slightly higher energy
    240 Eclipsed 3.5 Transition state
    300 Staggered 0.1 Stable conformer

    Electronic Structure Investigations

    Electronic structure investigations focus on the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. DFT calculations are commonly used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO is generally distributed across the sigma anti-bonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more readily excitable and potentially more reactive. Theoretical calculations can also predict other electronic properties such as ionization potential, electron affinity, and the molecular electrostatic potential map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

    The following table provides typical data obtained from electronic structure calculations for a molecule of this type.

    Interactive Data Table: Calculated Electronic Properties

    Property Calculated Value Description
    HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital
    LUMO Energy 2.1 eV Energy of the lowest unoccupied molecular orbital
    HOMO-LUMO Gap 8.3 eV Indicator of chemical stability
    Ionization Potential 7.5 eV Energy required to remove an electron

    Molecular Modeling and Dynamics

    While quantum chemistry focuses on the properties of single or few molecules, molecular modeling and dynamics extend these investigations to larger systems and longer timescales, allowing for the study of bulk properties and intermolecular interactions.

    Prediction of Crystal Structures and Polymorphism

    Crystal Structure Prediction (CSP) is a computational methodology used to predict the arrangement of molecules in a solid crystalline state. arxiv.org This is particularly important in the pharmaceutical industry, as different crystal packings, known as polymorphs, can have distinct physical properties like solubility and stability. nih.govarxiv.org

    For this compound, a CSP study would involve generating a multitude of plausible crystal packing arrangements based on symmetry considerations. The lattice energy of each hypothetical structure is then calculated, typically using a combination of force fields for initial ranking and more accurate DFT methods for refinement. nih.gov The structures with the lowest lattice energies are predicted to be the most likely to be observed experimentally. Such studies can reveal the potential for polymorphism, identifying thermodynamically stable and metastable forms. nih.govd-nb.info

    The table below shows a hypothetical output from a CSP study, ranking predicted polymorphs by their relative lattice energy.

    Interactive Data Table: Predicted Crystal Polymorphs

    Polymorph ID Space Group Relative Lattice Energy (kJ/mol) Calculated Density (g/cm³)
    Form I P2₁ 0.0 1.15
    Form II P2₁2₁2₁ 1.8 1.13
    Form III P1 3.5 1.16

    Simulation of Intermolecular Interactions

    Molecular dynamics (MD) simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.govmdpi.com For this compound, the primary intermolecular forces are hydrogen bonds and van der Waals interactions.

    Interactive Data Table: Intermolecular Interaction Analysis

    Interaction Type Interacting Groups Relative Strength Description
    Hydrogen Bonding N-H···N Strong Directional interaction crucial for crystal packing
    Dispersion Forces Adamantane ↔ Adamantane Moderate Significant due to the large surface area of the cage

    Stereochemical Assignments and Prediction

    Computational methods are powerful tools for confirming the absolute stereochemistry of chiral molecules. For this compound, which has a stereocenter at the first carbon of the ethyl group, theoretical calculations can predict chiroptical properties that are unique to the (S)-enantiomer.

    One common approach is to calculate the optical rotation or the electronic circular dichroism (ECD) spectrum using time-dependent density functional theory (TD-DFT). The calculated spectrum for the (S)-conformer can then be compared directly with the experimentally measured spectrum. A strong agreement between the predicted and experimental data provides robust confirmation of the absolute configuration of the molecule. This approach is invaluable when crystallographic methods for determining stereochemistry are not feasible. nih.gov

    Supramolecular Chemistry Involving 1s 1 Adamantan 1 Yl Ethan 1 Amine

    Self-Assembly and Molecular Recognition

    The self-assembly of molecules into well-defined, stable, and ordered supramolecular structures is a process driven by various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. The adamantane (B196018) moiety of (1S)-1-(adamantan-1-yl)ethan-1-amine plays a crucial role in its self-assembly and molecular recognition properties.

    The adamantane cage is a rigid and highly lipophilic hydrocarbon structure. This lipophilicity drives the molecule to minimize its contact with polar environments, such as water, leading to aggregation and self-assembly. In solution, these molecules can organize themselves to shield their hydrophobic adamantyl groups from the solvent, while exposing the more polar amine groups. This can lead to the formation of various supramolecular architectures, such as micelles or bilayers, depending on the concentration and the solvent system.

    The chirality of this compound introduces an additional layer of complexity and specificity to its self-assembly. The presence of a stereocenter means that the self-assembled structures can also be chiral. This "supramolecular chirality" can manifest as the formation of helical or twisted aggregates. The specific arrangement of the molecules within these assemblies is dictated by the need to optimize intermolecular interactions, including hydrogen bonds between the amine groups and van der Waals interactions between the adamantane cages. This process of specific binding and organization is a form of molecular recognition, where molecules of the same chirality preferentially assemble.

    While specific studies on the self-assembly of this compound are not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest that its chiral and amphiphilic nature would lead to the formation of ordered, chiral supramolecular structures in appropriate solvent systems.

    Host-Guest Chemistry

    Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. The adamantane group is a classic "guest" moiety due to its size, shape, and hydrophobicity, which allows it to form stable inclusion complexes with various macrocyclic "host" molecules.

    Cyclodextrins:

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They are well-known hosts for hydrophobic guest molecules. Adamantane derivatives, including adamantylic amines, are known to form stable 1:1 inclusion complexes with β-cyclodextrin. mdpi.comnih.gov The hydrophobic adamantane group is encapsulated within the β-cyclodextrin cavity, driven by the hydrophobic effect and van der Waals interactions. nih.govosti.gov

    Table 1: Host-Guest Complexation Parameters of Adamantane Derivatives with β-Cyclodextrin

    Guest Molecule Host Molecule Stoichiometry (Guest:Host) Association Constant (K_a) [M⁻¹]
    Adamantane Derivative β-Cyclodextrin 1:1 5.2 x 10⁴ mdpi.com
    Adamantan-1-amine β-Cyclodextrin 3:2 (in solid state) nih.gov Not Reported

    Note: The association constant is for a labeled adamantane derivative and may vary for this compound. The stoichiometry for adamantan-1-amine is from solid-state crystal structure analysis.

    Cucurbit[n]urils:

    Cucurbit[n]urils (CB[n]) are macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and two polar carbonyl-fringed portals. CB[n] are known to form exceptionally stable host-guest complexes with adamantane derivatives. nih.gov The binding affinity is particularly high for CB rsc.org, whose cavity size is well-suited for the adamantane cage.

    The formation of a host-guest complex between an adamantane guest and CB rsc.org can have a very high association constant, in some cases reaching up to 10¹⁴ M⁻¹. nih.gov This strong binding is driven by a combination of hydrophobic interactions, ion-dipole interactions between the positively charged amine group (in its protonated form) and the carbonyl portals of the cucurbituril (B1219460), and the release of high-energy water molecules from the host's cavity.

    Given the structural similarities, this compound is expected to form a highly stable 1:1 inclusion complex with cucurbit rsc.orguril. The chiral nature of the guest could potentially be used for enantioselective recognition by functionalized or chiral cucurbituril derivatives.

    Table 2: Host-Guest Complexation with Cucurbit[n]urils

    Guest Moiety Host Molecule Typical Association Constant (K_a) [M⁻¹]
    Adamantane Derivatives Cucurbit rsc.orguril ~10¹² - 10¹⁴ nih.gov

    Note: The association constant is a general range for adamantane derivatives with cucurbit rsc.orguril and the specific value for this compound may differ.

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